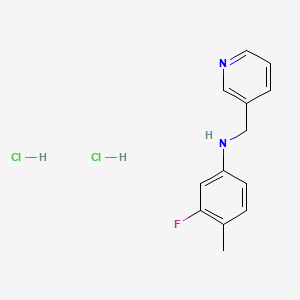

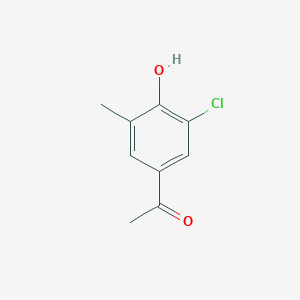

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar chemical structures. For instance, the synthesis of pharmaceutical intermediates involving pyridine moieties and fluorinated compounds is a common theme . Additionally, the study of halogen bonding with pyridine and aniline derivatives provides insights into the molecular interactions and properties of such compounds .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, which are a staple in modern organic synthesis. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety into a pyridine derivative . This technique could potentially be adapted for the synthesis of "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" can be analyzed using spectroscopic methods such as FT-IR and Raman, as well as quantum mechanical calculations . These techniques allow for the examination of vibrational modes, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of aniline and pyridine derivatives in halogen bonding reactions has been studied, showing that these compounds can form complexes with significant charge transfer . This suggests that "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" might also participate in similar reactions, potentially leading to the formation of aggregates with unique properties such as aggregation-induced emission (AIE).

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and molecular structure. For instance, the formation of fluorescent nano-sized aggregates indicates that halogen-bonded complexes of pyridine and aniline derivatives can exhibit unique optical properties . Additionally, the solid-phase synthesis approach for N-aryl- and N-alkyl-N-pyrimidin-2-ylamines suggests that similar compounds might be amenable to such synthetic strategies, which could affect their solubility and stability .

Wissenschaftliche Forschungsanwendungen

1. Docking and QSAR Studies for Kinase Inhibitors

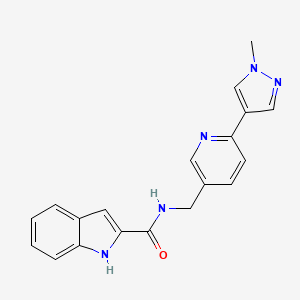

3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride and similar compounds have been studied for their roles as c-Met kinase inhibitors. Docking studies helped to analyze molecular features contributing to high inhibitory activity, and quantitative structure–activity relationship (QSAR) methods were used to predict biological activities of these inhibitors (Caballero et al., 2011).

2. Coordination Polymers in Nanostructure Synthesis

Coordination polymers containing similar ligands have been synthesized and characterized for their crystal packing and supramolecular features. These studies provide insight into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

3. Antioxidant and Acetylcholinesterase Inhibitory Properties

Diverse γ-pyridinyl amine derivatives, similar to 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride, have shown good antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. Some compounds exhibited higher antioxidant capacities than known antioxidants like α-tocopherol (Vargas Méndez & Kouznetsov, 2015).

4. Catalytic Transfer Hydrogenation in Water

New compounds, including those with similar structures, have been synthesized and characterized for their role in catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. These studies contribute to the understanding of catalyst activation mechanisms (Thangavel et al., 2017).

5. Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones

Compounds structurally related to 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride have been synthesized and evaluated for their antimicrobial activity. The study highlights the potential of these compounds as antimicrobial agents (Mistry et al., 2016).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical substances with care and take necessary precautions. For example, similar compounds have been reported to be toxic in contact with skin, harmful if swallowed or inhaled, and may cause skin and eye irritation .

Eigenschaften

IUPAC Name |

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFUZHYVLCMMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)